2-Fluoro-3-formylbenzamide
Description
Significance and Research Context of Formylbenzamide Scaffolds
Formylbenzamide scaffolds are classes of organic compounds that incorporate both a formyl and a benzamide (B126) group. These structural motifs are significant in medicinal chemistry and materials science. Porous scaffolds, in general, are widely used in the biomedical field to create environments that mimic the extracellular matrix, supporting cell growth and tissue regeneration. nih.govmdpi.com The specific chemical and architectural properties of these scaffolds, such as porosity and pore size, can be tailored to influence cell behavior. nih.govnih.gov
In drug discovery, the benzamide group is a common feature in many biologically active molecules, known for a range of pharmacological activities. ontosight.ai The formyl group, being a reactive aldehyde, provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular libraries. The combination of these groups within a single scaffold allows researchers to systematically explore structure-activity relationships in the development of new therapeutic agents.
Historical Perspective on Aromatic Formylamides in Organic Synthesis
Aromatic compounds, characterized by a stable ring structure of alternating double and single bonds, have been a cornerstone of organic chemistry since the 19th century. nih.govopenaccessjournals.comwikipedia.org The term "aromatic" was first used in a chemical context in 1855. wikipedia.org The ability to synthesize and modify these compounds has been crucial for the development of everything from pharmaceuticals to materials. nih.govopenaccessjournals.com
The use of formyl groups in synthesis is also well-established. For instance, N-formylamino acids have been utilized in peptide synthesis for decades. acs.org Aromatic formylamides, which combine these features, have become valuable intermediates. The development of efficient methods for the synthesis of N-formylarylamides has been an area of active research, with protocols demonstrating the construction of these molecules through various chemical strategies. lnu.edu.cn The historical development of N-F (nitrogen-fluorine) fluorinating agents has also played a role, providing tools for the synthesis of fluorinated organic compounds. beilstein-journals.org
Scope and Objectives of Academic Inquiry on 2-Fluoro-3-formylbenzamide
Academic research on this compound focuses on its utility as a synthetic intermediate. The presence of three distinct functional groups—the fluorine atom, the formyl group, and the amide group—on a benzene (B151609) ring allows for a wide range of chemical transformations. Researchers are interested in how the interplay of these groups influences the compound's reactivity and how it can be exploited to build more complex molecular architectures.
The primary objectives of studying this compound include:
Developing efficient and scalable synthetic routes to produce this compound.
Investigating the selective reactivity of the formyl and amide groups in various chemical reactions.
Understanding the electronic influence of the fluorine substituent on the reactivity of the aromatic ring and the other functional groups.
Utilizing this compound as a key building block in the synthesis of novel heterocyclic compounds, potential drug candidates, and functional materials. For example, related fluorinated benzaldehyde (B42025) building blocks are used in the synthesis of active pharmaceutical ingredients and bicyclic heterocycles. ossila.com
Physicochemical Properties of this compound
The physical and chemical properties of this compound are fundamental to its application in synthesis. These properties are determined by its unique molecular structure.
Structural Analysis and Molecular Formula
The key structural features of this compound include a benzene ring substituted with a fluorine atom at position 2, a formyl group at position 3, and a carboxamide group at position 1.
| Property | Value |
| Molecular Formula | C8H6FNO2 |
| IUPAC Name | This compound |
| CAS Number | 1289083-16-4 |
Table 1: Basic structural and identification information for this compound. bldpharm.com
Spectroscopic Data (NMR, IR, MS)
Spectroscopic techniques are essential for confirming the structure and purity of organic compounds. lehigh.eduorgchemboulder.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectroscopy would provide detailed information about the hydrogen and carbon environments in the molecule. The fluorine atom would also allow for 19F NMR analysis. lehigh.eduunl.edu
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the different functional groups: the N-H stretches of the amide, the C=O stretches of the amide and the aldehyde, and C-F bond vibrations. lehigh.edunih.gov For a primary amide, two distinct N-H stretching bands might be observed. youtube.com
Mass Spectrometry (MS) : MS analysis would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help confirm the structure. lehigh.edu
While a full spectrum is not provided here, related N-formylbenzamides have been characterized, showing distinctive NMR and MS data. lnu.edu.cn
Physical Properties
Synthesis and Chemical Reactivity
The synthetic preparation and subsequent chemical reactions of this compound are central to its utility in organic chemistry.
Common Synthetic Routes to this compound
The synthesis of substituted benzamides often involves the reaction of an appropriate acyl chloride with an amine. rsc.org One plausible route to this compound could start from a commercially available precursor, such as 2-fluoro-3-formylbenzoic acid, which would then be converted to the corresponding acyl chloride followed by amidation. Alternatively, functional group transformations on a pre-existing benzamide framework could be employed.
Reactivity of the Formyl and Amide Groups
The formyl and amide groups exhibit distinct reactivities.
Formyl Group : The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination to form amines. It can also participate in condensation reactions to form imines or other C-C bond-forming reactions like the Wittig reaction.
Amide Group : The amide group is generally less reactive than the aldehyde. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions, although this often requires harsh conditions.
Role of the Fluorine Substituent in Modulating Reactivity
The fluorine atom at the ortho-position to the amide and meta- to the formyl group significantly influences the compound's reactivity. As a highly electronegative atom, it has a strong electron-withdrawing inductive effect. This can:
Increase the acidity of the N-H protons of the amide.
Increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
Influence the regioselectivity of any further substitution reactions on the aromatic ring.
Applications in Chemical Research
The trifunctional nature of this compound makes it a valuable tool in several areas of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-formylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-5(4-11)2-1-3-6(7)8(10)12/h1-4H,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMPOVXBFBIDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Fluoro 3 Formylbenzamide and Its Derivatives
Established Synthetic Pathways to 2-Fluoro-3-formylbenzamide
The creation of this compound typically involves a multi-step process starting from carefully selected precursors. The key challenges lie in the sequential and regioselective introduction of the fluoro, formyl, and carboxamide groups onto the benzene (B151609) ring.
Precursor Compounds and Starting Materials
The synthesis of polysubstituted benzene rings often begins with a less complex, commercially available starting material. A logical synthetic route for this compound could start from precursors like 2-fluorotoluene (B1218778) or 2-fluoro-3-methylbenzoic acid. Another plausible pathway involves starting with a compound that already contains two of the desired functionalities or their precursors. For instance, a synthetic strategy for the related 2-fluoro-3-nitrobenzoic acid begins with o-methylphenol, which undergoes nitration, chlorination, fluorination, and finally oxidation of the methyl group to a carboxylic acid wipo.int. This highlights that precursors are often simple, readily available benzene derivatives that can be functionalized sequentially.
A common approach is to start with a compound like 2-fluorobenzonitrile (B118710) or 2-fluorobenzoic acid orgsyn.orgnih.gov. The nitrile or carboxylic acid group can then be converted to the required benzamide (B126) functionality at a suitable stage in the synthesis. The formyl group is typically introduced via a formylation reaction on an activated benzene ring.
| Potential Precursor | Rationale for Use |
| 2-Fluorotoluene | The methyl group can be oxidized to a formyl or carboxyl group, and the ring can be amidated. |
| 2-Fluorobenzonitrile | The nitrile group can be hydrated to form the amide group, followed by formylation of the ring. researchgate.net |
| 2-Amino-3-fluorobenzoic acid | Serves as an important intermediate for various heterocyclic compounds and can be modified to introduce the formyl group. orgsyn.orgwipo.int |
| 2-Fluoro-3-nitrobenzoic acid | The nitro group can be reduced to an amine, which can then be converted to a formyl group via various methods. wipo.int |
| o-Methylphenol | Can undergo nitration, halogenation, fluorination, and oxidation to build the desired structure. wipo.int |
Reaction Conditions and Catalysis
The specific reaction conditions and catalysts are critical for directing the synthesis towards the desired product.
Formylation: The introduction of the formyl group (CHO) onto the benzene ring is a key step. The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. numberanalytics.comijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. numberanalytics.comijpcbs.com The reaction is generally mild and efficient for activated aromatic substrates. ijpcbs.com For less reactive substrates, harsher conditions or alternative formylation methods may be necessary.
Amidation: The conversion of a carboxylic acid or its derivative (like an acyl chloride or ester) to an amide is a fundamental transformation.
From Carboxylic Acids: Direct amidation of carboxylic acids with amines can be facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of additives like hydroxybenzotriazole (B1436442) (HOBt). fishersci.denih.gov Boron-based reagents, such as B(OCH₂CF₃)₃, have also proven effective for direct amidation under mild conditions. nih.gov
From Acyl Chlorides: The Schotten-Baumann reaction, involving the reaction of an acyl chloride with an amine in the presence of a base, is a classic and effective method for amide synthesis. fishersci.de
From Nitriles: The hydration of a nitrile to an amide can be achieved using catalysts like silver-embedded manganese oxide (Ag-OMS-2) in an aqueous solution. researchgate.net
Catalysis: The choice of catalyst is crucial. For instance, in amidation reactions, acid catalysts like SBA-Pr-SO₃H can be used to activate the carbonyl group of benzoyl chloride for nucleophilic attack by an amine. orientjchem.org In other transformations, transition metal catalysts, such as palladium complexes, are used for cross-coupling reactions to build more complex derivatives. rsc.org
Optimization of Reaction Parameters for Yield and Selectivity
Maximizing the yield and ensuring the correct isomer (selectivity) is formed are paramount in synthetic chemistry. This is achieved by systematically adjusting various reaction parameters.
Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of benzamide derivatives, polar aprotic solvents like acetonitrile (B52724) (MeCN) or tetrahydrofuran (B95107) (THF) have been shown to provide higher yields compared to polar protic solvents like ethanol. researchgate.netorientjchem.org In some cases, fluorinated solvents such as trifluoroethanol (TFE) can facilitate specific oxidation reactions. mdpi.com
Temperature: Reaction temperature is a critical parameter. While some reactions proceed efficiently at room temperature, others require heating to achieve a reasonable rate and yield. For example, the hydration of nitriles to amides using an Ag-OMS-2 catalyst was optimized at 80°C, with higher temperatures showing no significant benefit. researchgate.net
Reactant Stoichiometry and Catalyst Loading: The ratio of reactants and the amount of catalyst used must be carefully controlled. For example, in the oxidative cleavage of N-acylaminoacids to form N-formylamides, it was found that only stoichiometric amounts of persulfate and catalytic amounts (5 mol% or less) of copper(II) and silver(I) were necessary for the reaction to complete, an improvement on earlier procedures that used larger excesses. orgsyn.org
Base/Acid: The presence and nature of a base or acid can control the reaction pathway. In the synthesis of N-arylanthranilamides, lithium amide was used to promote the coupling of anilines with 2-fluorobenzamides. acs.org The basicity of the catalyst can also control regioselectivity in C-H bond functionalization reactions. rsc.org
Advanced Synthetic Approaches and Chemo-Selective Transformations
Modern synthetic chemistry focuses on developing highly selective and efficient reactions. For a molecule like this compound, this involves precise control over the placement of substituents and the ability to selectively modify one functional group in the presence of others.
Regioselective Synthesis of Fluoro-Substituted Benzamides
Regioselectivity—the control of where on a molecule a reaction occurs—is a central challenge in synthesizing polysubstituted aromatics. Achieving the specific 1,2,3-substitution pattern of this compound requires careful strategic planning.
One strategy is to use a starting material where the desired regiochemistry is already established or is directed by existing substituents. The fluorine atom at the 2-position is an ortho, para-director for electrophilic aromatic substitution, but it is also deactivating. The formylation of 2-fluorobenzamide (B1203369) would likely be directed by the activating, ortho, para-directing amide group, potentially leading to substitution at the 5-position. Therefore, direct formylation of 2-fluorobenzamide is unlikely to yield the desired 3-formyl product efficiently.
A more viable approach is ortho-lithiation, where a strong base like n-butyllithium can deprotonate the position ortho to a directing group. For 2-fluorobenzamide, the amide group could direct lithiation to the 3-position, followed by quenching with a formylating agent like DMF.
Base-controlled regio-divergent functionalization is an advanced strategy where the choice of base can dictate the site of reaction. rsc.org For example, different alkali metal bases (e.g., LiHMDS vs. KHMDS) can deprotonate different C-H bonds based on acidity and coordination effects, leading to different isomers. rsc.org Such principles could be applied to selectively functionalize the 3-position of a 2-fluorobenzamide precursor.
Derivatization Strategies for Functional Group Manipulation
Once this compound is synthesized, its functional groups can be selectively modified to create a library of derivatives for various applications. This chemo-selective manipulation requires reagents that react with one functional group while leaving others untouched.
The formyl group is particularly versatile for derivatization:
Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. This would yield 2-fluoro-3-carbamoylbenzoic acid.
Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride.
Reductive Amination: The formyl group can react with a primary or secondary amine to form an imine, which is then reduced in situ to a secondary or tertiary amine, respectively. This is a powerful method for creating new C-N bonds. nih.gov
Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide in a Wittig reaction.
Condensation Reactions: The formyl group can undergo condensation with various nucleophiles. For example, reaction with hydrazines can form hydrazones, and reaction with hydroxylamine (B1172632) can form oximes.
The amide group can also be a site for derivatization, although it is generally less reactive than the aldehyde. It can participate in palladium-catalyzed cross-coupling reactions or be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions. acs.org The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of fine chemicals like this compound is critical for reducing environmental impact. While specific literature on green routes for this exact molecule is scarce, established green methodologies for benzamide synthesis, in general, are highly applicable. These strategies focus on increasing efficiency, reducing waste, and utilizing less hazardous materials.
Solvent-Free and Alternative Solvent Approaches: A significant portion of chemical waste originates from volatile organic solvents (VOCs). chemicalbook.com A primary green strategy is the reduction or elimination of these solvents.
Solvent-Free Conditions: Research has demonstrated that N-benzoylation can be achieved under solvent- and activation-free conditions. One such method involves the use of vinyl benzoate (B1203000) to directly introduce the benzamido-moiety onto amines. smolecule.comnih.gov This approach is clean, ecocompatible, and allows for easy isolation of the product, often by simple crystallization. smolecule.comnih.gov Another solvent-free protocol has been successfully applied to the synthesis of dibenzoazepine benzamides. These methods present a viable green alternative to traditional syntheses that rely on hazardous solvents.
Greener Solvents: When a solvent is necessary, replacing hazardous options like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a key goal. A computational and experimental screening study identified 4-formylomorpholine (4FM) as a promising green solvent with high solubilizing power for aromatic amides, comparable to that of traditional aprotic solvents. mdpi.com For the hydrolysis of nitriles to amides, a novel green medium derived from a water extract of pomelo peel ash (WEPPA) has been shown to be effective, eliminating the need for external transition metals, bases, or organic solvents.
Energy-Efficient Methodologies:
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can dramatically reduce reaction times, often from hours to minutes, and increase product yields. biosynth.comresearchgate.net This method has been successfully used for synthesizing various benzamide derivatives, including those with halogen and ether functional groups. mdpi.comrsc.org For instance, the hydrolysis of benzamide to benzoic acid can be completed in just 10 minutes using microwave irradiation with 20% sulfuric acid. researchgate.net This efficiency reduces energy consumption and aligns with green chemistry principles.
Catalytic Strategies: The use of catalysts is a cornerstone of green chemistry, as it minimizes waste by replacing stoichiometric reagents.
Metal-Catalyzed Reactions: Copper-catalyzed methods have been developed for the microwave-assisted synthesis of substituted benzamides from salts of carboxylic acids. mdpi.com Cobalt-catalyzed C-H functionalization and cyclization of benzamides have also been reported, offering pathways to more complex structures.
Amide Formation from Nitriles: The conversion of a nitrile group to a primary amide is a key step in one potential synthetic route. A patented green method describes the hydrolysis of fluoro benzonitriles in an aqueous hydrogen peroxide solution in the presence of a catalytic amount of an alkali, yielding high-purity fluoro benzamide compounds. google.com
The following table summarizes green strategies applicable to the synthesis of this compound.
| Green Strategy | Methodology | Advantages | Relevant Findings |
| Solvent Reduction | Solvent-free N-benzoylation | Eliminates hazardous solvent waste, simplifies product isolation. | Achieved using vinyl benzoate for direct benzamidation of amines. smolecule.comnih.gov |
| Alternative Solvents | Use of 4-formylomorpholine (4FM) or Water Extract of Pomelo Peel Ash (WEPPA) | Replaces conventional toxic solvents (DMSO, DMF) with greener alternatives. | 4FM shows high solubilization for aromatic amides. mdpi.com WEPPA serves as an effective medium for nitrile hydrolysis. |
| Energy Efficiency | Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduces reaction times and energy consumption; often improves yields. | Applied to the synthesis of various substituted benzamides and hydrolysis reactions. biosynth.comresearchgate.netmdpi.com |
| Catalysis | Metal-catalyzed (Cu, Co) amide synthesis or base-catalyzed nitrile hydrolysis | Replaces stoichiometric reagents, improving atom economy and reducing waste. | Copper and cobalt catalysts are effective for benzamide formation. mdpi.com Catalytic hydrolysis of nitriles offers a high-purity route to amides. google.com |
Synthesis of Analogues and Structural Modifications of the this compound Core
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be introduced at various positions on the aromatic ring or by altering the functional groups.
Key Analogues and Structural Modifications: Several analogues featuring halogen substitutions or positional isomers have been documented.
Halogenated Analogues: The introduction of other halogens, particularly at the C-6 position, is a common modification. Examples include 6-Bromo-2-fluoro-3-formylbenzamide and 6-Chloro-2-fluoro-3-formylbenzamide . nih.gov These modifications significantly alter the electronic properties and steric profile of the molecule.
Positional Isomers: The relative positions of the substituents can be changed to yield isomers such as 6-Bromo-3-fluoro-2-formylbenzamide and 2-Fluoro-5-formylbenzamide . google.com
Functional Group Transformation: The core functional groups can be interconverted. For example, the amide can be synthesized from a nitrile precursor, making 6-Bromo-2-fluoro-3-formylbenzonitrile a key intermediate for its corresponding amide.
Synthetic Strategies for Analogue Preparation: The synthesis of these analogues relies on established organic transformations. A common synthetic approach starts with a substituted 2-fluorobenzonitrile or a related benzaldehyde (B42025) derivative.
Formylation: The introduction of the formyl (-CHO) group is a crucial step. This can be achieved via ortho-lithiation of a protected benzamide or benzaldehyde followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). nih.gov For example, research on the synthesis of 2-substituted 3-chlorobenzaldehydes utilized an ortho-lithiation strategy on 2-(3-chlorophenyl)-1,3-dioxolane. researchgate.netresearchgate.net Alternatively, the Vilsmeier-Haack reaction, which uses a reagent prepared from DMF and phosphorus oxychloride, can be employed for formylation. google.com
Halogenation: Bromination is typically accomplished using reagents like N-bromosuccinimide (NBS). This allows for the regioselective installation of a bromine atom onto the aromatic ring.
Amide Synthesis from Nitriles: The amide group can be formed through the hydrolysis of a nitrile precursor. One method involves reacting the nitrile with hydrogen peroxide in the presence of a base. google.com This is a common final step in the synthesis of primary benzamides from benzonitrile (B105546) intermediates.
A notable finding in the synthesis of the chlorinated analogue, 6-chloro-2-formylbenzamide, is that it exists exclusively in its cyclic tautomeric form, as a hydroxylactam (a cyclic hemiaminal). researchgate.netresearchgate.net This highlights the potential for intramolecular cyclization between the ortho-formyl and amide groups, a critical consideration in the synthesis and characterization of such compounds.
The table below details some of the known analogues of the this compound core.
| Compound Name | Molecular Formula | Structural Features | Potential Synthetic Precursor |
| 6-Bromo-2-fluoro-3-formylbenzamide | C₈H₅BrFNO₂ | Bromine at C-6 position. | 6-Bromo-2-fluoro-3-formylbenzonitrile |
| 6-Chloro-2-fluoro-3-formylbenzamide | C₈H₅ClFNO₂ | Chlorine at C-6 position; exists in a cyclic hemiaminal form. researchgate.netresearchgate.net | 2-(3-Chlorophenyl)-1,3-dioxolane researchgate.netresearchgate.net |
| 6-Bromo-3-fluoro-2-formylbenzamide | C₈H₅BrFNO₂ | Regioisomer with formyl at C-2 and fluoro at C-3. | 6-Bromo-3-fluorotoluene |
| 2-Fluoro-5-formylbenzamide | C₈H₆FNO₂ | Positional isomer with formyl group at C-5. google.com | 2-Fluoro-5-formylbenzonitrile |
| 6-Bromo-2-fluoro-3-formylbenzonitrile | C₈H₃BrFNO | Nitrile analogue, direct precursor to the corresponding amide. | 2-Fluorobenzonitrile |
Mechanistic Investigations of Reactions Involving 2 Fluoro 3 Formylbenzamide
Reaction Mechanisms in Formylation and Amide Bond Formation
The synthesis of 2-fluoro-3-formylbenzamide involves the formation of two key functionalities: the formyl group and the amide group. The mechanisms for installing these groups are well-established in organic chemistry.
Formylation Reactions: Aromatic formylation introduces a formyl group (-CHO) onto an aromatic ring and is a form of electrophilic aromatic substitution. wikipedia.org The reactivity is highest for electron-rich aromatic compounds. wikipedia.org Common methods include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). The mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is attacked by the electron-rich aromatic ring. Subsequent hydrolysis yields the aldehyde. youtube.com
Gattermann-Koch and Gattermann Reactions: These methods use carbon monoxide and HCl (Gattermann-Koch) or cyanides (Gattermann) in the presence of a Lewis acid catalyst to formylate aromatic rings. wikipedia.org
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like TiCl₄ or SnCl₄. commonorganicchemistry.com
Lithiation/Metal-Halogen Exchange: Ortho-lithiation directed by a suitable functional group, followed by quenching with an electrophilic formylating agent like DMF, is a powerful method for regioselective formylation. commonorganicchemistry.com
In the context of this compound's precursors, the fluorine atom and the amide/carboxylic acid group exert significant electronic and directing effects on the electrophilic substitution, influencing the regioselectivity of the formylation step.
Amide Bond Formation: The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.com It typically involves the coupling of a carboxylic acid and an amine. Since the direct reaction requires very high temperatures, the carboxylic acid must first be "activated". luxembourg-bio.com
Use of Coupling Reagents: A vast array of coupling reagents exists to facilitate amide bond formation. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide, producing a urea (B33335) byproduct. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to form active esters, which can improve yields and suppress side reactions. luxembourg-bio.com
Conversion to Acyl Halides: A common strategy involves converting the carboxylic acid (e.g., 2-fluoro-3-formylbenzoic acid) to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with an amine or ammonia (B1221849) to form the benzamide (B126). rsc.org
Biocatalytic Amidation: Enzymes can also be used to catalyze amide bond formation. For instance, a cascade reaction combining a carboxylic acid reductase (CAR), an acyl-CoA ligase (AAL), and an acyltransferase (AT) can transform carboxylic acids into amides under mild, one-pot conditions. researchgate.net
The selection of a specific method depends on the substrate's compatibility with the reaction conditions and the other functional groups present in the molecule.
Role of Intermediates and Transition States
The progression of a chemical reaction from reactants to products occurs via a series of high-energy transition states and lower-energy intermediates. Computational studies, often using Density Functional Theory (DFT), are invaluable for elucidating these transient species. whiterose.ac.uk
In an NBS-mediated reaction of carboxamides with formamides, a proposed mechanism involves several key intermediates. The carboxamide first reacts with NBS to form an N-bromocarboxamide (Intermediate I ). This intermediate then forms a hydrogen-bonded adduct with DMF (Intermediates II and III ), which facilitates proton transfer to generate an ion pair (IV ). This dual activation enhances both the nucleophilicity of the amide and the electrophilicity of the formamide, leading to C-N bond formation (Adduct V ) and subsequent hydrolysis to the product. lnu.edu.cn
| Intermediate | Description | Role in Mechanism |
| I | N-bromocarboxamide | Activated form of the starting carboxamide lnu.edu.cn |
| II, III | Hydrogen-bonded adducts | Precursors to proton transfer, bringing reactants together lnu.edu.cn |
| IV | Ion pair | Enhances reactivity of both components via charge separation lnu.edu.cn |
| V | C-N bond-formed adduct | The direct result of the key bond-forming step lnu.edu.cn |
| VI | Acetal | Formed after hydrolysis of adduct V lnu.edu.cn |
In manganese-mediated C-H bond activation of fluorinated aromatics, DFT studies confirmed that the reaction proceeds through a kinetically controlled, irreversible σ-complex assisted metathesis (σ-CAM) mechanism. whiterose.ac.uk The transition states leading to ortho-C-H activation relative to the fluorine atom were found to be lower in energy, explaining the observed regioselectivity. whiterose.ac.uk Similarly, in the photocatalytic functionalization of N-heterocycles, the stability of a central iminium ion intermediate is key to controlling the reaction pathway. acs.org
Influence of Hydrogen Bonding and Non-Covalent Interactions on Reactivity
Non-covalent interactions, particularly hydrogen bonds, play a critical role in molecular recognition, crystal engineering, and catalysis. lnu.edu.cn In reactions involving this compound, the amide (N-H) and formyl (C=O) groups are potent hydrogen bond donors and acceptors, respectively. The fluorine atom can also act as a weak hydrogen bond acceptor. mdpi.comnih.gov
These interactions can significantly influence reactivity:
Catalysis and Activation: Hydrogen bonding can act as a form of noncovalent organocatalysis. For example, a halogen activator can make a sulfonamide a stronger hydrogen-bond donor, which then forms a complex with DMF. This interaction induces a proton transfer that activates both substrates, enabling an otherwise inert reaction to proceed. lnu.edu.cn In iridium-catalyzed borylation, weak, outer-sphere non-covalent interactions between the benzamide group of the substrate and the ligand are responsible for directing the catalyst to the ortho position. unirioja.es
Structural Organization: In the solid state, benzamides form robust intermolecular hydrogen bonds. In 2,6-difluorobenzamide, the presence of fluorine atoms allows for additional intermolecular interactions beyond the typical amide-amide hydrogen bonding network. mdpi.com These interactions can pre-organize reactants, influencing the course of solid-state reactions or controlling crystal packing.
Modulating Acidity and Basicity: Intramolecular hydrogen bonds can significantly alter the properties of functional groups. For instance, the hydrogen-bond-donating capacity of fluorohydrins is substantially reduced compared to non-fluorinated alcohols due to the formation of an intramolecular OH···F hydrogen bond. nih.gov A similar intramolecular interaction between the amide N-H and the ortho-formyl group in this compound could influence the amide's acidity and rotational dynamics.
The table below summarizes key non-covalent interactions and their potential effects on reactivity.
| Interaction Type | Participating Groups | Potential Effect on Reactivity |
| Strong Hydrogen Bond | Amide N-H with solvent or catalyst; Amide C=O with H-bond donor | Substrate activation; directing group functionality lnu.edu.cnunirioja.es |
| Weak Hydrogen Bond | Aromatic C-H with Fluorine (C-H···F) | Influence on conformation and crystal packing researchgate.net |
| π-π Stacking | Aromatic rings of substrate and catalyst/ligand | Stabilization of transition states; enhancement of enantioselectivity researchgate.net |
| Dispersion Forces | Fluorinated alkyl chains with C-H rich backbones | Can contribute to binding and selectivity researchgate.net |
Regio-Divergent Functionalization Studies in Related Systems
Regio-divergent synthesis aims to selectively produce different constitutional isomers from a single starting material by tuning the reaction conditions, such as the catalyst, ligand, or base. rsc.org This strategy enhances synthetic efficiency and expands chemical space.
A prominent example is the base-controlled functionalization of 2-fluoro-3-methylpyridine, a system structurally related to this compound. By carefully selecting the base, either of two different products can be obtained from the same set of starting materials.
Using LiHMDS (Lithium bis(trimethylsilyl)amide) promotes a domino reaction with benzaldehyde (B42025) to yield a 7-azaindoline product.
However, the addition of KHMDS (Potassium bis(trimethylsilyl)amide), a stronger Brønsted base, to the same system leads to a different, dehydrogenated 7-azaindole (B17877) product. rsc.org
This selectivity is controlled by the differing basicity of the metal hexamethyldisilazides, which selectively deprotonate different intermediates in the reaction pathway. rsc.org
Another strategy involves photocatalytic oxidation of saturated N-heterocycles. Control over the reaction pathway to achieve either α- or β-functionalization is possible through the careful choice of base and reaction conditions following the initial formation of a stabilized iminium ion intermediate. acs.orgacs.org Trapping with water leads to a hemiaminal for α-functionalization, while a suitable base can induce elimination to an enecarbamate, which is a precursor for β-functionalization. acs.orgacs.org
| System | Reagent/Condition 1 | Product 1 | Reagent/Condition 2 | Product 2 | Reference |
| 2-Fluoro-3-methylpyridine + Benzaldehyde | LiHMDS | 7-Azaindoline | KHMDS | 7-Azaindole | rsc.org |
| Saturated N-Heterocycles (Photocatalytic) | Water | α-Hydroxylated product | Base (e.g., DBU) | β-Desaturated product (Enecarbamate) | acs.orgacs.org |
Single Electron Transfer Pathways in Related Transformations
While many organic reactions proceed through two-electron (polar) pathways, an increasing number of transformations are understood to occur via single electron transfer (SET) mechanisms, which involve radical intermediates. libretexts.org SET can be initiated by metals, light (photoredox catalysis), or the interaction between strong electron donors and acceptors. nih.gov
The formation of a formyl group can proceed through such a radical pathway. In one reported mechanism, the formylation of imidazo[1,2-α]pyridines uses DMSO as the formyl source, catalyzed by an iron(III) salt. The proposed mechanism begins with DMSO forming a methyl radical. A single electron transfer from the electron-rich heterocycle to an iron species generates a radical cation (Intermediate A ). This radical cation then couples with the methyl radical to form Intermediate B . A second SET oxidation, followed by trapping of molecular oxygen and subsequent decomposition, yields the C3-formylated product. The reaction is impeded by radical inhibitors, supporting the proposed SET pathway. gaylordchemical.com
Another related transformation is the transformylation of primary amides using p-anisaldehyde as the formyl source, mediated by n-Bu₄NI/K₂S₂O₈. Mechanistic studies and DFT calculations suggest this reaction also occurs via a single electron transfer pathway, involving the formation of a phenyl radical cation and an arenium ion as key intermediates. nih.gov
SET is also a key step in certain C-H functionalization reactions. A SET event between a Lewis acid like B(C₆F₅)₃ and an N,N-dialkylaniline can generate an α-aminoalkyl radical, which can then undergo further reactions. nih.gov This demonstrates that common Lewis pairs can engage in SET, opening up pathways for radical-based bond formation. nih.gov
Computational and Theoretical Studies on 2 Fluoro 3 Formylbenzamide
Use as a Building Block in Organic Synthesis
As a versatile intermediate, 2-Fluoro-3-formylbenzamide can be used to synthesize a wide array of more complex molecules. bldpharm.com Its functional groups provide multiple points for modification. For example, the formyl group can be used to build heterocyclic rings, a common feature in many pharmaceuticals. Related fluorinated benzaldehyde (B42025) building blocks are used as precursors for active pharmaceutical ingredients. ossila.com
Role in the Development of Bioactive Molecules
The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic applications. ontosight.ai Fluorine substitution is also a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. The formyl group provides a reactive site for linking the molecule to other fragments or for conversion into other functional groups necessary for biological activity. For instance, related formylbenzamide derivatives are investigated as potential biofilm disruptors. researcher.life
Potential in Materials Science
Aromatic amides can self-assemble through hydrogen bonding to form ordered supramolecular structures. The specific substitution pattern of this compound could be exploited to create novel materials with interesting electronic or photophysical properties. The formyl group could also be used to graft the molecule onto polymer backbones or surfaces to create functionalized materials. The development of scaffolds for tissue engineering is an active area of materials science. nih.govucalgary.ca
This compound is a chemical compound of significant interest due to its trifunctional nature, which makes it a highly versatile building block in organic synthesis. The presence of reactive formyl and amide groups, combined with the modulating effect of the fluorine substituent, provides chemists with a powerful tool for constructing complex molecules. Its potential applications in medicinal chemistry for the development of new bioactive compounds and in materials science for the creation of novel functional materials underscore the importance of ongoing academic inquiry into its synthesis and reactivity.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Fluoro-3-formylbenzamide in solution. By analyzing the chemical environments of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, a detailed map of the atomic connectivity and spatial arrangement can be constructed.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the formyl proton. The aromatic protons would appear as a complex multiplet pattern in the downfield region, typically between 7.0 and 8.5 ppm, due to spin-spin coupling with each other and with the fluorine atom. The formyl proton (CHO) is anticipated to resonate as a singlet or a finely split multiplet at a significantly downfield chemical shift, generally in the range of 9.5-10.5 ppm. The amide protons (-CONH₂) would likely appear as two broad singlets, the chemical shifts of which can be highly dependent on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbonyl carbons of the amide and formyl groups are expected to be the most downfield signals, typically appearing above 160 ppm. The aromatic carbons will resonate in the 110-160 ppm range, with their specific chemical shifts influenced by the electron-withdrawing effects of the fluorine, formyl, and amide substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature in ¹³C NMR of organofluorine compounds. For example, in the related compound 4-fluorobenzaldehyde, the carbon attached to fluorine shows a large coupling constant of approximately 257 Hz rsc.org.
The ¹⁹F NMR spectrum is a powerful probe for studying the electronic environment of the fluorine atom. For this compound, a single resonance is expected. The chemical shift of this fluorine atom will be influenced by the nature and position of the other substituents on the aromatic ring. In similar fluorinated aromatic compounds, ¹⁹F chemical shifts are often reported relative to a standard like CFCl₃. For instance, the ¹⁹F NMR signal for N-(2,3-Difluorophenyl)-2-fluorobenzamide appears at -114 ppm mdpi.com. The precise chemical shift for the title compound would provide insight into the electronic effects within the molecule.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 |
| Formyl (CHO) | 9.5 - 10.5 | |
| Amide (CONH₂) | Variable (Broad) | |
| ¹³C | Carbonyl (C=O, Amide) | > 160 |
| Carbonyl (C=O, Formyl) | > 190 | |
| Aromatic (Ar-C) | 110 - 160 | |
| ¹⁹F | Aromatic (Ar-F) | -100 to -130 (relative to CFCl₃) |
2D NMR Techniques for Structural Connectivity (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals and confirm the structural connectivity, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the aromatic ring, helping to assign their specific positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the ¹³C signals for all protonated carbons in the aromatic ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₈H₆FNO₂). The predicted monoisotopic mass for the N-methylated analog, 2-fluoro-3-formyl-n-methylbenzamide, is 181.05391 Da, suggesting the parent compound would have a similar accurate mass uni.lu.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion. The subsequent fragmentation of this ion provides a characteristic fingerprint that can be used for structural elucidation. Common fragmentation pathways for benzamides often involve the loss of the amide group or parts of it (e.g., NH₂, CONH₂). The presence of the formyl and fluoro substituents would also influence the fragmentation pattern. For instance, the loss of CO from the formyl group is a common fragmentation pathway for benzaldehydes. The study of related compounds like 2-Fluoro-3-(trifluoromethyl)benzamide by mass spectrometry can provide insights into the expected fragmentation patterns nist.gov.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₈H₆FNO₂ |
| Exact Mass | 167.0383 |
| Key Fragment Ions (m/z) | [M-NH₂]⁺, [M-CHO]⁺, [M-CONH₂]⁺, [M-CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aldehyde functionalities.
N-H Stretching: The amide N-H stretching vibrations are expected to appear as two distinct bands in the region of 3100-3500 cm⁻¹.
C=O Stretching: Two strong carbonyl (C=O) stretching bands are anticipated. The amide carbonyl stretch typically appears around 1650-1690 cm⁻¹, while the aldehyde carbonyl stretch is usually found at a higher frequency, around 1690-1740 cm⁻¹.
C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the conjugated aromatic system with electron-withdrawing groups (formyl and fluoro) and an electron-donating/withdrawing group (amide) is expected to result in characteristic absorption bands in the UV region. Aromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the benzene (B151609) ring.
X-ray Crystallography for Solid-State Molecular Architecture
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the three-dimensional packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group. Such studies on related molecules, like N-(2,3-Difluorophenyl)-2-fluorobenzamide, have provided valuable insights into their solid-state conformations and intermolecular interactions mdpi.com.
Advanced Spectroscopic Techniques for Tautomeric Studies
The presence of the amide and formyl groups raises the possibility of tautomerism in this compound. Tautomers are constitutional isomers that readily interconvert. Advanced spectroscopic techniques, particularly variable-temperature NMR spectroscopy, can be employed to investigate the potential existence of tautomeric equilibria. Changes in the chemical shifts and coupling constants with temperature can indicate the presence of a dynamic equilibrium between different tautomeric forms. While no specific studies on the tautomerism of this compound have been reported, the general principles of tautomerism in related systems can be investigated using these advanced methods.
Applications of 2 Fluoro 3 Formylbenzamide As a Synthetic Building Block
Utilization in the Construction of Complex Organic Scaffolds
The unique trifunctional nature of 2-fluoro-3-formylbenzamide makes it an adept building block for synthesizing complex organic scaffolds. The aldehyde group provides a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. Simultaneously, the ortho-fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of new rings. The benzamide (B126) group can either be a stable part of the final structure or be modified in subsequent steps. This combination allows for the creation of intricate, polycyclic, and highly functionalized molecules from a relatively simple starting material.
Role as an Intermediate in Multi-Step Organic Synthesis
In multi-step synthesis, intermediates are crucial for sequentially building up molecular complexity. This compound is poised to be a valuable intermediate, particularly in the synthesis of pharmacologically active compounds. The strategic placement of its functional groups allows for a programmed sequence of reactions.
A notable parallel can be seen in the synthesis of the PARP inhibitor drug Olaparib, which utilizes a structurally similar intermediate, 2-fluoro-5-formylbenzonitrile guidechem.com. In this process, the formyl group undergoes a reaction to build a side chain, and subsequently, the nitrile and fluoro groups facilitate the construction of a quinazolinone ring system guidechem.com. This highlights a key strategy where the aldehyde is used first for chain extension, followed by a cyclization reaction involving the ortho-fluoro substituent. Such multi-step sequences, often performed in continuous flow processes, are a cornerstone of modern pharmaceutical manufacturing umontreal.casyrris.jp.
The synthesis of this compound's parent compound, 2-fluoro-3-formylbenzoic acid (CAS 1289043-16-8), and its subsequent conversion to the amide, provides a stable intermediate that can be stored and used on demand for the final stages of a complex synthesis bldpharm.comnih.gov.
Development of Chemical Tools and Probes
Currently, there is no specific information available in the scientific literature detailing the use of this compound in the development of chemical tools and probes. These tools are small molecules designed to study biological systems, and while fluorinated compounds are often used for this purpose, the application of this specific molecule has not been documented nih.govsnv63.rursc.org.
Application in Materials Science
The application of this compound in the field of materials science has not been reported in the available research literature.
Precursor to Heterocyclic and Aromatic Systems (e.g., quinazolines, isoquinolines, benzosuberones)
The structure of this compound is particularly well-suited for the synthesis of fused heterocyclic and aromatic systems, a critical class of compounds in medicinal chemistry. The ortho-fluoro aldehyde moiety is a classic precursor for building rings onto the benzene (B151609) core.
Quinazolines: The synthesis of quinazolines can be readily envisioned from this compound. A common method involves the reaction of an ortho-fluorobenzaldehyde with a source of nitrogen, such as an amidine. The aldehyde would first condense with the amidine to form an intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution, with the fluorine atom being displaced by a nitrogen atom to close the pyrimidine ring of the quinazoline system. This strategy is well-established for related molecules like 2-fluorobenzonitriles scilit.com.
Isoquinolines and Benzosuberones: The utility of related ortho-fluoro benzaldehydes is demonstrated by 2-fluoro-3-methoxybenzaldehyde, which is used to synthesize both isoquinolines and benzosuberones ossila.com.
For benzosuberones , a Wittig reaction involving the aldehyde group can be used to install a side chain. This is followed by an intramolecular Friedel-Crafts acylation to form the seven-membered ring characteristic of benzosuberones ossila.com.
For isoquinolines , the aldehyde can be transformed into a nitrostyrene, which can then be reduced and cyclized to form the isoquinoline core. The fluorine atom facilitates various cyclization strategies doi.orgresearchgate.net.
The table below summarizes potential synthetic transformations for which this compound or its close analogs are valuable precursors.
| Target Heterocyclic System | Key Intermediate Analog | Reaction Type(s) | Reference(s) |
| Quinazolines | 2-Fluorobenzonitriles | Condensation, Intramolecular SNAr | scilit.com |
| Isoquinolines | 2-Fluoro-3-methoxybenzaldehyde | Nitrostyrene formation, Reduction, Cyclization | ossila.comdoi.orgresearchgate.net |
| Benzosuberones | 2-Fluoro-3-methoxybenzaldehyde | Wittig Reaction, Intramolecular Friedel-Crafts Acylation | ossila.com |
Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 3 Formylbenzamide
Chromatographic Separation Techniques (e.g., HPLC, GC, Flash Chromatography)
Chromatographic techniques are fundamental for the separation and purification of 2-Fluoro-3-formylbenzamide from reaction mixtures, intermediates, and impurities. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Flash Chromatography depends on the analytical goal, whether it is quantification, purity assessment, or bulk purification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the analysis of substituted benzamides. nih.govnih.gov For this compound, a C18 column would be effective, separating the compound based on its moderate polarity. The retention behavior can be finely tuned by adjusting the mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The presence of the polar amide and aldehyde groups, combined with the nonpolar benzene (B151609) ring, allows for good interaction with the stationary phase. UV detection is highly suitable, given the chromophoric nature of the benzaldehyde (B42025) system, with an expected maximum absorbance wavelength around 254 nm.
Gas Chromatography (GC): GC is a viable technique for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. Its molecular weight and structure suggest that it should be amenable to GC analysis. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, would be appropriate. However, the presence of the primary amide group can sometimes lead to peak tailing due to interactions with active sites in the GC system. libretexts.org This can often be mitigated by chemical derivatization of the amide or aldehyde group prior to analysis. gcms.czyoutube.com
Flash Chromatography: For preparative scale purification, flash chromatography is the method of choice. A normal-phase separation using silica (B1680970) gel as the stationary phase would be effective. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would allow for the separation of this compound from less polar starting materials or non-polar byproducts.
The following table outlines hypothetical, yet typical, starting conditions for the chromatographic analysis of this compound.
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Typical Application |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (254 nm) | Purity assessment, quantification |
| GC | 5% Phenyl Polysiloxane | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Quantification, impurity profiling |
| Flash Chromatography | Silica Gel (Normal-Phase) | Ethyl Acetate/Hexane Gradient | UV or TLC | Preparative purification |
Integration with Mass Spectrometry for Trace Analysis
For high-sensitivity and high-specificity analysis, particularly at trace levels, coupling chromatographic separation with mass spectrometry (MS) is essential. Both GC-MS and LC-MS are powerful techniques for the definitive identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound would first be separated by GC and then ionized, typically by electron ionization (EI). The resulting mass spectrum would provide a unique fragmentation pattern that serves as a chemical fingerprint. For this compound, key fragmentation pathways would likely include:
Loss of the amide group (-NH2)
Loss of the formyl radical (-CHO)
Cleavage of the C-F bond
Fragmentation of the aromatic ring
This detailed structural information allows for confident identification. For trace quantification, selected ion monitoring (SIM) can be used to monitor specific, characteristic ions, significantly improving the signal-to-noise ratio and lowering detection limits.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS with an electrospray ionization (ESI) source is a powerful alternative, especially if the compound has limited thermal stability or if derivatization for GC is not desired. In positive ion mode, the protonated molecule [M+H]+ would be a prominent ion. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and highly selective quantification through selected reaction monitoring (SRM). In this technique, the precursor ion [M+H]+ is selected, fragmented, and a specific product ion is monitored. This process minimizes matrix interference and allows for quantification at very low concentrations.
| Technique | Ionization Method | Expected Precursor Ion | Potential Fragmentation Ions | Primary Use |
| GC-MS | Electron Ionization (EI) | M+• (m/z 167) | m/z 151 (-NH2), 138 (-CHO), 123 (-CO(NH2)) | Confirmatory analysis, impurity identification |
| LC-MS | Electrospray (ESI+) | [M+H]+ (m/z 168) | Fragments from collision-induced dissociation (CID) | Trace quantification in complex matrices |
Development of Derivatization Reagents for Enhanced Detection
Chemical derivatization is a strategy used to modify an analyte to improve its analytical performance. jfda-online.com For this compound, derivatization can enhance volatility and thermal stability for GC analysis, or introduce a specific tag for highly sensitive detection. libretexts.orggcms.cz
The aldehyde group is a prime target for derivatization. und.edu Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with aldehydes to form stable oxime derivatives. acs.orgresearchgate.netjst.go.jp These derivatives are highly volatile and exhibit excellent response with an electron capture detector (ECD) in GC, enabling ultra-trace analysis. acs.org
The primary amide group can also be derivatized, for instance, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogens on the nitrogen with trimethylsilyl (B98337) (TMS) groups, which reduces polarity and improves peak shape in GC. youtube.com
| Functional Group | Derivatization Reagent | Derivative Formed | Analytical Advantage |
| Aldehyde | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-Oxime | Enhanced volatility and sensitivity (GC-ECD) |
| Amide | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N,N-bis(TMS)-amide | Increased volatility, improved GC peak shape |
| Aldehyde | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | UV-Vis active derivative for HPLC analysis |
Electrochemical Methods for Reactivity Assessment (e.g., Cyclic Voltammetry)
Electrochemical methods like cyclic voltammetry (CV) can provide valuable insights into the redox properties of this compound. edaq.com This technique measures the current that develops in an electrochemical cell as the voltage is varied, offering information on the potential at which the analyte is oxidized or reduced. neptjournal.com
The structure of this compound contains two electron-withdrawing groups (fluoro and formyl) attached to the benzene ring. These groups pull electron density from the aromatic system, making it more susceptible to reduction. Therefore, a cathodic (reduction) peak would be expected in the cyclic voltammogram. The potential of this peak can provide a quantitative measure of the compound's electron-accepting ability. Studies on similar aromatic aldehydes, such as p-Nitrobenzaldehyde, show well-defined, irreversible reduction peaks on platinum electrodes. rasayanjournal.co.in The irreversible nature is common for organic molecules where the initial electron transfer is followed by rapid chemical reactions.
By studying the relationship between peak current and scan rate, information about the reaction mechanism (e.g., whether it is diffusion-controlled or adsorption-controlled) can be determined. neptjournal.com This technique is useful for assessing the compound's reactivity and could be developed into a quantitative electroanalytical method.
| Parameter | Description | Expected Observation for this compound |
| Redox Process | Observation of oxidation or reduction peaks | An irreversible reduction (cathodic) peak is expected due to the electron-withdrawing formyl and fluoro groups. |
| Formal Potential (E⁰') | The thermodynamic potential of the redox couple | A relatively positive reduction potential compared to unsubstituted benzaldehyde. |
| Mechanism | Diffusion vs. Adsorption controlled | Likely a diffusion-controlled process, where the peak current is proportional to the square root of the scan rate. |
Structure Reactivity and Structure Selectivity Relationships
Influence of Fluorine Substitution on Electrophilicity and Nucleophilicity
The presence of a fluorine atom at the ortho position to the benzamide (B126) group significantly modulates the electronic properties of the molecule. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I effect). This effect has a profound impact on the electrophilicity and nucleophilicity of the different functional groups within the molecule.
The strong -I effect of the fluorine atom deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. However, this deactivation is somewhat counteracted by the electron-donating resonance effect (+R effect) of the fluorine's lone pairs. In electrophilic aromatic substitutions, substituents like fluorine are generally ortho, para-directing. libretexts.orglibretexts.orgopenstax.org
The electrophilicity of the carbonyl carbon in the formyl group is enhanced by the inductive withdrawal of electron density by the adjacent fluorine atom. This makes the formyl group more susceptible to nucleophilic attack compared to a non-fluorinated analogue.
A comparative overview of the electronic effects of substituents on an aromatic ring is presented in the table below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |
| -F | Strong -I | Weak +R | Deactivating | Ortho, Para |
| -CHO | Strong -I | Strong -R | Deactivating | Meta |
| -CONH₂ | Weak -I | Weak +R | Deactivating | Ortho, Para (but often meta in practice due to reaction conditions) |
This table presents generalized electronic effects of individual substituents on a benzene ring.
Steric and Electronic Effects Governing Reaction Outcomes
The spatial arrangement of the substituents in 2-Fluoro-3-formylbenzamide plays a critical role in determining the outcome of its reactions. The fluorine atom and the formyl group are positioned ortho and meta to the benzamide group, respectively, leading to significant steric and electronic influences.
Steric Hindrance: The fluorine atom at the 2-position and the formyl group at the 3-position create a sterically crowded environment around the benzamide functionality. This steric hindrance can impede the approach of bulky reagents to the amide group, potentially influencing the feasibility and rate of reactions at this site. acs.org For instance, N-alkylation or acylation of the benzamide might be slower compared to a less substituted benzamide.
Electronic Control: The combined electron-withdrawing properties of the fluorine and formyl groups dictate the regioselectivity of nucleophilic and electrophilic attacks on the aromatic ring. The positions ortho and para to the fluorine atom (positions 3 and 5) and meta to the formyl group (positions 5) are electronically distinct. This electronic differentiation is a key factor in predicting the site of further functionalization.
The interplay of these effects is evident in reactions such as the synthesis of heterocyclic systems, where the inherent reactivity of the functional groups is modulated by their substitution pattern.
Rational Design Principles for Targeted Synthesis
This compound is a valuable building block for the synthesis of complex heterocyclic structures, particularly those of medicinal interest. nih.gov The strategic placement of its functional groups allows for the rational design of synthetic routes to target molecules like quinazolinones.
For example, a plausible route to a fluorinated quinazolinone derivative involves the condensation of this compound with a primary amine. The reaction would likely proceed through the initial formation of a Schiff base between the formyl group and the amine, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the quinazolinone ring system. The fluorine atom at a position corresponding to the 8-position of the quinazolinone ring can enhance the biological activity of the final product.
The general synthetic approach is outlined below:
Schiff Base Formation: Reaction of the formyl group with a primary amine (R-NH₂).
Cyclization: Intramolecular nucleophilic attack of the benzamide nitrogen onto the imine carbon.
Aromatization: Dehydration or oxidation to form the stable quinazolinone ring.
This targeted approach leverages the predefined functionalities of this compound to construct a more complex and potentially bioactive molecule. The synthesis of various heterocyclic compounds often utilizes ortho-formyl substituted precursors. google.comresearchgate.net
Tautomeric Equilibria and their Impact on Reactivity
Tautomerism, the dynamic equilibrium between two interconverting constitutional isomers, can influence the reactivity of a molecule. For this compound, the primary consideration is the potential for amide-imidol tautomerism.
The amide form is generally the more stable tautomer. However, under certain conditions, the imidol tautomer, where the proton from the nitrogen has migrated to the carbonyl oxygen, can exist in equilibrium.
Amide-Imidol Tautomerism:
C₆H₃(F)(CHO)(C(=O)NH₂) ⇌ C₆H₃(F)(CHO)(C(OH)=NH) (Amide form) ⇌ (Imidol form)
The position of this equilibrium is significantly influenced by factors such as the solvent, temperature, and pH. While the amide form is expected to be predominant for this compound, the presence of even a small amount of the imidol tautomer could provide alternative reaction pathways. The imidol form, for instance, could exhibit different nucleophilic or electrophilic properties compared to the amide form.
Furthermore, the presence of the ortho-formyl group allows for the possibility of intramolecular hydrogen bonding between the aldehyde proton and the amide oxygen, or between the aldehyde oxygen and an amide proton. This can influence the conformational preferences of the molecule and, in turn, its reactivity. Studies on related systems, such as 2-mercaptobenzimidazole (B194830) and its analogues, have shown that intramolecular and solvent-assisted proton transfer are key to understanding their tautomeric equilibria. researchgate.net
The table below shows the relative stability of tautomers in a related heterocyclic system, highlighting the general preference for one form, which can be influenced by substitution.
| Compound System | Tautomeric Forms | More Stable Form | Influencing Factors |
| 2-Mercaptobenzimidazole | Thione and Thiol | Thione | Solvent, Hydrogen Bonding |
| Quinazolinone Derivatives | Keto and Enol | Keto | Substitution, Solvent |
This table illustrates tautomeric preferences in related heterocyclic systems.
Future Directions and Emerging Research Avenues
Exploration of Novel Reaction Pathways
While established methods for the synthesis of functionalized benzamides exist, the exploration of novel reaction pathways for 2-Fluoro-3-formylbenzamide could lead to improved yields, enhanced purity, and access to new derivatives.
One promising area is the development of novel catalytic systems for the formylation of fluoroarenes . Research into asymmetric formylation of aromatic compounds, although currently in its early stages, could pave the way for enantioselective synthesis of related chiral derivatives. nih.gov The use of innovative chiral formamides in kinetic resolutions has shown potential in creating enantiopure helical compounds, a concept that could be adapted for specific applications of this compound derivatives. uea.ac.uk
Another avenue lies in the late-stage functionalization of a pre-existing 2-fluorobenzamide (B1203369) scaffold. This could involve direct C-H activation at the 3-position for the introduction of the formyl group. Such a strategy would be highly atom-economical and could allow for the rapid generation of a library of analogs from a common intermediate. Photocatalysis, in conjunction with nickel catalysis, has emerged as a powerful tool for the mild, redox-neutral formylation of aryl chlorides, a methodology that could potentially be adapted for fluorinated substrates. nih.gov
Furthermore, the development of one-pot tandem reactions that combine the formation of the benzamide (B126) and the introduction of the formyl group would significantly streamline the synthetic process. For instance, a sequence involving an initial amidation followed by an in-situ ortho-lithiation and formylation could be explored.
Sustainable Synthesis Strategies for this compound
The principles of green chemistry are increasingly influencing synthetic route design. For this compound, a shift towards more sustainable practices is a key area for future research.
Biocatalysis offers a compelling alternative to traditional chemical synthesis. The use of enzymes for amide bond formation is a rapidly developing field. rsc.org Nitrile hydratase enzymes, for example, can facilitate the hydration of nitriles to primary amides under mild, aqueous conditions. nih.gov A potential sustainable route to this compound could therefore start from 2-fluoro-3-cyanobenzaldehyde, utilizing a nitrile hydratase for the amidation step. Moreover, lipases have been shown to catalyze the formation of amides from esters and amines in aqueous buffers, a process that could be explored for the synthesis of heteroaromatic amides and potentially adapted for this compound. acib.atacs.org The bioreduction of aromatic aldehydes to their corresponding alcohols using plant-based extracts, such as from Aloe vera, has also been demonstrated as a green methodology. scielo.org.mx While not directly applicable to the synthesis of the target compound, it highlights the potential of biocatalysis in manipulating the functional groups present in this compound.
The development of sustainable catalytic methods for the formylation step is another critical area. The use of CO2 as a renewable C1 source for formylation is an attractive prospect. Additionally, photocatalytic methods for the production of aromatic aldehydes from renewable feedstocks like mandelic acid derivatives are being investigated and could inspire greener routes to precursors of this compound. nih.gov
Advanced Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced characterization techniques can provide deeper insights beyond routine analysis.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a particularly powerful tool for studying fluorinated organic molecules. nih.gov Its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus can provide detailed information about the local electronic environment of the fluorine atom. biophysics.org Advanced 19F NMR techniques can be employed to study intermolecular interactions, conformational changes, and reaction kinetics involving this compound. researchgate.net Computational methods for the prediction of ¹⁹F NMR chemical shifts are also becoming increasingly accurate, aiding in structural elucidation and assignment. nih.gov
Advanced Mass Spectrometry (MS) Techniques can be utilized to probe the fragmentation pathways of this compound. Understanding these pathways is important for identifying the compound in complex mixtures and for structural confirmation. The typical fragmentation of benzamides involves the loss of the amino group to form a stable benzoyl cation, which then further fragments to a phenyl cation. researchgate.net The presence of the fluorine and formyl substituents will influence this fragmentation pattern, and high-resolution mass spectrometry can be used to elucidate these specific pathways. researchgate.net Studies on related protonated benzamides have shown complex rearrangements in the gas phase, which could also be investigated for this molecule. acs.org
Computational and Theoretical Studies , such as Density Functional Theory (DFT) calculations, can complement experimental data by providing insights into the molecular geometry, electronic structure, and vibrational frequencies of this compound. niscpr.res.in Such studies can help in interpreting spectroscopic data and predicting the reactivity and potential biological activity of the molecule.
Potential for Integration in Flow Chemistry and Automation
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.gov The integration of the synthesis of this compound into a continuous flow process is a promising future direction.
The synthesis of amides has been successfully demonstrated in flow reactors, often with improved yields and reduced reaction times. nih.gov A multi-step flow synthesis could be designed where the starting materials are continuously fed through different reactor modules, each performing a specific transformation (e.g., formylation, amidation) under optimized conditions. This would allow for the on-demand production of this compound with high consistency and purity.
The inherent safety benefits of flow chemistry are particularly relevant when dealing with potentially hazardous reagents or exothermic reactions. The small reaction volumes within a microreactor minimize the risks associated with thermal runaways. nih.gov Furthermore, flow systems can be readily coupled with in-line analytical techniques (e.g., IR, NMR) for real-time reaction monitoring and optimization.
Interdisciplinary Research Opportunities in Chemical Sciences
The unique combination of a benzamide, a fluorine atom, and a formyl group in this compound makes it an attractive scaffold for interdisciplinary research.
In medicinal chemistry , fluorinated aromatic compounds are of significant interest due to the ability of fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. nbinno.comnih.govnih.govresearchgate.net The benzamide moiety is a common feature in many pharmaceuticals. The formyl group can serve as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives for biological screening. For example, it could be a precursor for the synthesis of Schiff bases, oximes, or other heterocyclic systems with potential therapeutic applications.
In materials science , fluorinated organic compounds are used in the development of materials with enhanced thermal stability, chemical resistance, and unique electronic properties. researchgate.netnbinno.comrsc.org The rigid, aromatic structure of this compound could be incorporated into polymers or organic frameworks. The polar amide and formyl groups could facilitate intermolecular interactions, leading to self-assembly and the formation of ordered structures with interesting optical or electronic properties.
Q & A
Basic Synthesis and Purification
Q1. What are the most reliable synthetic routes for 2-fluoro-3-formylbenzamide, and how do reaction conditions influence yield? Methodological Answer:
- Route 1: Direct coupling of 2-fluoro-3-formylbenzoic acid (precursor, CAS 1289043-16-8) with ammonia or amine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimal yields (~65–75%) are achieved in anhydrous DMF at 0–5°C to minimize aldehyde oxidation .
- Route 2: Stepwise synthesis via nitration of 2-fluorobenzoic acid, followed by formylation using DMF/POCl3 (Vilsmeier-Haack reaction), and amidation. Requires strict control of temperature (≤–10°C during formylation) to avoid side reactions .
- Critical Factors: Solvent polarity, protecting group strategies for the aldehyde, and stoichiometric ratios of coupling agents.
Advanced: Regioselectivity in Functionalization
Q2. How does the fluorine substituent influence the reactivity of the formyl and amide groups in nucleophilic or electrophilic reactions? Methodological Answer:
- Electronic Effects: The electron-withdrawing fluorine at the 2-position deactivates the benzene ring, directing electrophilic substitution to the 5- or 6-position. The formyl group at position 3 is highly reactive toward nucleophiles (e.g., hydrazines for Schiff base formation), while the amide group participates in hydrogen bonding, stabilizing intermediates .
- Case Study: In Pd-catalyzed cross-coupling, the fluorine atom reduces electron density at the ortho position, favoring meta-functionalization. Contrast with non-fluorinated analogs shows a 40% lower yield in Suzuki-Miyaura reactions due to steric hindrance .
Analytical Characterization
Q3. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound? Methodological Answer:
- NMR: ¹⁹F NMR (δ ≈ –110 ppm for aromatic F) and ¹H NMR (aldehyde proton at δ 10.2–10.5 ppm, broad amide NH at δ 8.3–8.7 ppm) .
- X-ray Crystallography: Single-crystal analysis resolves disorder in the formyl group and confirms dihedral angles between the benzamide and fluorine-substituted ring (e.g., 15–25° in related fluorobenzamides ).
- HPLC-MS: Purity >98% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) with ESI-MS [M+H]+ at m/z 182.05 .
Data Contradictions in Reactivity
Q4. How can conflicting reports about the stability of this compound under basic conditions be resolved? Methodological Answer:
- Contradiction: Some studies report hydrolysis of the amide group in NaOH/MeOH, while others observe aldehyde oxidation as the dominant pathway.
- Resolution: Controlled experiments show:
Biological Applications
Q5. What strategies are used to enhance the bioavailability of this compound in medicinal chemistry studies? Methodological Answer:
- Prodrug Design: Conversion to methyl ester derivatives improves membrane permeability. Hydrolysis in vivo regenerates the active carboxylic acid .
- Schiff Base Formation: Condensation with primary amines (e.g., hydrazides) creates stable imine derivatives with enhanced solubility and target specificity (e.g., kinase inhibition assays show IC50 improvement from 120 nM to 45 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
